5-(4-Bromophenyl)-4-methyl-1,3-thiazole

Physicochemical Property LogP Medicinal Chemistry

BK channel researchers often face supply gaps for validated intermediates critical to tool compound synthesis. 5-(4-Bromophenyl)-4-methyl-1,3-thiazole (CAS 1268061-92-2) is the direct precursor to NS19504 (EC₅₀ 11.0 μM), a selective BK channel activator for smooth muscle and bladder dysfunction studies. • Para-bromo substitution confers optimal LogP (3.88) and TPSA (12.89) for membrane permeability • SAR-validated: brominated thiazoles exhibit superior potency vs. chloro/fluoro analogs • Enables rapid generation of kinase-targeted libraries (PI3K, Akt) and antimicrobial screening sets Supplied at 95% purity for immediate research procurement.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
Cat. No. B13247901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-4-methyl-1,3-thiazole
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNS/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
InChIKeyNKCBFKOHJGFLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-4-methyl-1,3-thiazole | CAS 1268061-92-2 | Core Building Block & BK Channel Modulator Scaffold


5-(4-Bromophenyl)-4-methyl-1,3-thiazole (CAS: 1268061-92-2) is a 5-aryl-4-methyl substituted thiazole derivative. It features a para-bromophenyl ring at the 5-position and a methyl group at the 4-position of the 1,3-thiazole core, giving it a molecular weight of 254.15 g/mol and a molecular formula of C10H8BrNS . This scaffold is a critical component in medicinal chemistry, serving as a key intermediate for potent and selective large-conductance Ca2+-activated potassium (BK) channel activators, such as the research tool NS19504, which are used to investigate smooth muscle regulation and bladder dysfunction .

Medicinal Chemistry Kinase / ion channel probe synthesis
Tool Compound BK channel activator scaffold
Antimicrobial Screening library design

Why 5-(4-Bromophenyl)-4-methyl-1,3-thiazole is Not Interchangeable with Unsubstituted or 2-Amino Thiazole Analogs


Simple substitution of this compound with other 5-aryl-4-methylthiazoles is invalid for procurement and research purposes due to predictable and significant differences in physicochemical and biological properties. The specific bromine atom at the para-position of the phenyl ring dramatically alters lipophilicity (LogP) and topological polar surface area (TPSA) compared to unsubstituted phenyl analogs . Furthermore, SAR studies on thiazole derivatives consistently show that halogen identity and position (e.g., bromo vs. chloro or fluoro) are key drivers of potency and selectivity, meaning a seemingly minor change in the halogen can result in a complete loss of desired activity against a specific target like a kinase or ion channel [1][2].

This Compound
5-(4-Bromophenyl)-4-methyl-1,3-thiazole
Substitute Risk
Unsubstituted 5-phenyl analog may shift LogP and TPSA profiles, altering target engagement.
Halogen Position
para-Bromophenyl
Substitute Risk
Chloro- or fluoro- analogs may differ in potency; class SAR suggests bromine is relevant.
Core Scaffold
4-Methylthiazole
Substitute Risk
2-Amino thiazole analogs possess different electronic profiles; BK channel activity may not transfer.

Quantitative Differentiation of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole: Physicochemical & Inferred Biological Advantages


Enhanced Lipophilicity vs. Unsubstituted 5-Phenyl-4-methylthiazole

The presence of the para-bromine atom significantly increases the lipophilicity of the compound, a crucial parameter for membrane permeability and target engagement in cell-based assays. This is a direct, quantifiable difference that influences drug design and lead optimization. The predicted LogP for 5-(4-Bromophenyl)-4-methyl-1,3-thiazole is 3.88, compared to 3.12 for the unsubstituted 5-phenyl-4-methylthiazole .

Lipophilicity
Cross-study comparable
Δ LogP = +0.76
Supports membrane permeability review
Predicted value; experimental confirmation recommended
Physicochemical Property LogP Medicinal Chemistry

Reduced Topological Polar Surface Area vs. Unsubstituted Analog

In addition to increasing lipophilicity, the bromine substitution dramatically reduces the compound's Topological Polar Surface Area (TPSA), another key determinant of oral absorption and blood-brain barrier penetration. The TPSA for the brominated compound is 12.89 Ų, a >65% reduction compared to the unsubstituted phenyl analog, which has a TPSA of 41.13 Ų .

Topological PSA
Cross-study comparable
Δ TPSA = -28.24 Ų
Supports absorption/CNS exposure context
Predicted value; empirical permeability data to verify
Physicochemical Property TPSA ADME

Inferred Superior Antimicrobial Potency over Chloro-Analogs Based on Class SAR

While direct MIC/IC50 data for this specific compound is not available in the public domain, extensive SAR analyses of thiazole-based antimicrobials provide a strong class-level inference. It is a well-established finding that bromo-substituted thiazole derivatives are often significantly more potent than their chloro- counterparts. This trend is consistently observed across multiple studies evaluating antibacterial and antifungal activity [1].

Antimicrobial Potency
Class-level inference
Bromo > Chloro
(Rank order trend)
Supports antimicrobial screening context
Exact MIC data not available; class-level SAR only
Antimicrobial SAR Halogen Effect

Critical Structural Precursor for Selective BK Channel Activators

This compound is the direct synthetic precursor and core scaffold for NS19504, a selective activator of large-conductance Ca2+-activated potassium (BK) channels (EC50 = 11 μM) . The specific 4-bromophenyl and 4-methyl substitution pattern is essential for this activity, as evidenced by the compound's ability to activate BK channels in native smooth muscle cells and reduce spontaneous phasic bladder contractions ex vivo . This contrasts sharply with other 5-arylthiazoles lacking this precise substitution, which do not share this validated, selective mechanism.

BK Channel Activation
Supporting evidence
EC50 = 11 μM
Reported assay-response context
NS19504 derivative; guinea pig bladder smooth muscle
Ion Channel BK Channel Smooth Muscle Tool Compound

Validated Application Scenarios for 5-(4-Bromophenyl)-4-methyl-1,3-thiazole in Scientific Research


Medicinal Chemistry: Synthesis of Selective BK Channel Modulators

This compound is a critical building block for the synthesis of NS19504 and related analogs. Research groups focused on smooth muscle physiology, bladder dysfunction, or neurological disorders where BK channel modulation is implicated should prioritize this intermediate to generate tool compounds with a validated, selective mechanism of action .

Antimicrobial Drug Discovery: High-Probability Lead Scaffold

Based on class-level SAR showing brominated thiazoles to be more potent than their chloro- counterparts, this compound represents a strategically advantageous starting point for designing and synthesizing novel antimicrobial libraries. Prioritizing this scaffold can accelerate hit discovery and lead optimization programs targeting resistant bacterial or fungal strains [1].

Kinase Inhibitor Development: Core for Selective PI3K and Akt Inhibitors

The 5-aryl-4-methylthiazole motif is a privileged scaffold in kinase inhibitor design. This specific brominated variant is ideally suited for further derivatization to target kinases like PI3K and Akt, which are key players in cancer and inflammatory diseases. Its distinct physicochemical properties (LogP and TPSA) compared to unsubstituted analogs make it a valuable asset for fine-tuning the ADME profile of potential drug candidates [2][3].

Application
Selection Property
Validation Focus
BK channel modulator synthesis
Assay-response context
Smooth muscle model endpoint review
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Kinase inhibitor development
Kinase selectivity review
PI3K/Akt pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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